molecular formula C24H25N3O4 B2993383 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one

Numéro de catalogue: B2993383
Poids moléculaire: 419.5 g/mol
Clé InChI: GRHNVKMSVYIVFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one is a synthetic coumarin derivative with a complex heterocyclic architecture. Key properties of the latter include:

  • Molecular formula: C₂₅H₂₈N₄O₃
  • Molecular weight: 432.51 g/mol
  • Density: 1.31 ± 0.1 g/cm³ (predicted)
  • Boiling point: 641.4 ± 65.0 °C (predicted)
  • pKa: 6.74 ± 0.20 (predicted) .

The core structure comprises a coumarin scaffold (4H-chromen-4-one) substituted at positions 3, 6, 7, and 6.

Propriétés

IUPAC Name

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-3-15-12-16-22(29)18(24-25-19-6-4-5-7-20(19)26(24)2)14-31-23(16)17(21(15)28)13-27-8-10-30-11-9-27/h4-7,12,14,28H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHNVKMSVYIVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one, also known by its CAS number 222716-47-4, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O4C_{24}H_{25}N_{3}O_{4}, with a molar mass of approximately 419.47 g/mol. The compound features a chromenone backbone, which is known for various biological activities, and incorporates a benzimidazole moiety that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC24H25N3O4
Molar Mass419.47 g/mol
CAS Number222716-47-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may exert its effects by:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting potential for inhibiting pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through modulation of apoptotic pathways.
  • Antioxidant Activity : The hydroxyl group present in the structure may confer antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Research has indicated that derivatives of chromenones exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

A notable study reported that a structurally similar compound inhibited the proliferation of acute biphenotypic leukemia cells with an IC50 value around 0.3 µM, highlighting the potential effectiveness of this class of compounds in oncology .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against certain bacterial strains. The presence of both benzimidazole and morpholine groups may enhance membrane permeability, allowing better interaction with microbial targets.

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the effect of the compound on cancer cell lines such as MV4-11 and MOLM13. Results indicated significant growth inhibition at concentrations as low as 0.3 µM, with mechanisms involving downregulation of key signaling pathways (e.g., ERK1/2) .
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited growth inhibition at concentrations ranging from 10 to 50 µg/mL, suggesting moderate antimicrobial activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural analogs based on substituent variations, molecular properties, and synthesis

Compound Name (CAS) Substituents at Position 8 Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Synthesis Yield
8-(Morpholin-4-ylmethyl) analog (Hypothetical) Morpholine C₂₅H₂₈N₄O₄* ~448.52* N/A N/A N/A
8-[(4-Methylpiperazin-1-yl)methyl] (300556-94-9) 4-Methylpiperazine C₂₅H₂₈N₄O₃ 432.51 1.31 ± 0.1 641.4 ± 65.0 Not reported
3-(1H-Benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (210639-80-8) None C₁₈H₁₄N₂O₃ 306.32 N/A N/A 32.0%
4-[(4-Hydroxymethyl-1H-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one (Corrected) Triazole-hydroxymethyl C₁₅H₁₄N₄O₃ 298.30 N/A N/A Not reported
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one (1821457-35-5) Dimethylamino-acryloyl C₁₈H₂₀N₂O₄ 328.37 N/A N/A Not reported

*Estimated values for the morpholine analog, assuming similar trends to the piperazine derivative.

Key Observations:

Substituent Impact on Molecular Weight :

  • The piperazine analog (432.51 g/mol) is heavier than the triazole-hydroxymethyl (298.30 g/mol) and acryloyl (328.37 g/mol) derivatives due to its larger heterocyclic substituent.
  • The hypothetical morpholine analog is expected to have a slightly higher molecular weight (~448.52 g/mol) due to the oxygen atom in morpholine versus nitrogen in piperazine .

Synthetic Feasibility :

  • The unsubstituted benzimidazole-coumarin (210639-80-8) has a modest synthesis yield of 32%, suggesting challenges in introducing bulkier groups like piperazine or morpholine .

Acidity and Solubility: The pKa of the piperazine analog (6.74) indicates moderate basicity, likely influenced by the tertiary amine in piperazine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.